Schleicheol 2

Beschreibung

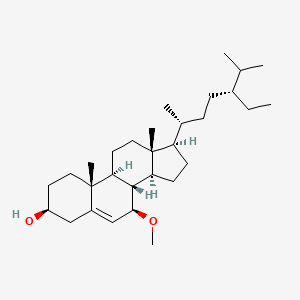

Structure

2D Structure

Eigenschaften

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJLFLNKMQSUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

256445-66-6 | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 88 °C | |

| Record name | Schleichol 1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Schleicheol 2: A Novel Sterol from Schleichera oleosa

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth overview of the discovery, origin, and preliminary biological evaluation of Schleicheol 2, a novel sterol isolated from the plant Schleichera oleosa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in oncology.

Discovery and Origin

This compound is a naturally occurring steroidal compound isolated from the bark and stem of Schleichera oleosa (Lour.) Oken, a tree belonging to the Sapindaceae family. This plant is found in the Indian subcontinent and Southeast Asia and has a history of use in traditional medicine. The discovery of this compound was the result of a bioassay-guided fractionation of extracts from S. oleosa, which aimed to identify cytotoxic constituents. The isolation was specifically guided by the compound's activity against the P-388 murine lymphocytic leukemia cell line. Alongside this compound, a related sterol, Schleicheol 1, and a series of seven other cancer cell growth inhibitory hydroxylated sterols, designated schleicherastatins 1-7, were also isolated.

Physicochemical Properties and Structural Elucidation

The precise structure of this compound was determined through extensive spectroscopic analysis, primarily using high-field Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₉H₅₀O₂ |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) data consistent with the proposed molecular formula. |

| ¹H NMR | Complex aliphatic and steroidal proton signals. |

| ¹³C NMR | Signals corresponding to a typical steroidal carbon skeleton with additional hydroxyl functionalities. |

| Structural Features | A hydroxylated sterol. |

Note: Detailed NMR and MS data would be found in the primary research publication by Pettit et al. (2000).

Biological Activity: In Vitro Cytotoxicity

Initial biological evaluation of this compound revealed a borderline inhibitory effect against a panel of human tumor cell lines. This suggests a modest but potentially selective anticancer activity that warrants further investigation.

Table 2: Summary of In Vitro Anticancer Activity of Schleichera oleosa Constituents

| Compound/Extract | Cell Line(s) | Activity Type | Reported Efficacy | Citation |

| This compound | Panel of human tumor cell lines | Cytotoxicity | Borderline inhibitory effect | [1] |

| Schleicherastatins 1-7 | P-388 murine lymphocytic leukemia | Cytotoxicity | Cancer cell growth inhibitory | [1] |

| S. oleosa Seed Extract | MCF-7 (Breast Cancer) | Anticancer, Anti-metastatic | IC₅₀ = 140 µg/ml | [2] |

| S. oleosa Root Extracts (Methanol, Ethyl Acetate, Aqueous) | Colon, Lung, Liver, CNS, Neuroblastoma cell lines | Cytotoxicity | Significant cytotoxic effects | [3] |

While specific IC₅₀ values for this compound against various cell lines are not yet widely published, the initial findings from the bioassay-guided isolation suggest a selective cytotoxic profile that could be a starting point for further structure-activity relationship (SAR) studies.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated. However, research on extracts from Schleichera oleosa provides some clues into potential signaling pathways that may be modulated by its constituent compounds.

A study on the seed extract of S. oleosa demonstrated that its anticancer and anti-metastatic effects in breast cancer cells were associated with the upregulation of the tumor suppressor genes BRCA1 and p16. Furthermore, the study implicated the MEK/ERK signaling pathway in the regulation of cell proliferation, suggesting that constituents of the extract may exert their effects through this pathway.

Given that this compound is a sterol, its mechanism of action could also involve modulation of cellular membranes, nuclear receptors, or other signaling pathways known to be affected by steroidal compounds. Further research is required to determine if this compound specifically contributes to the observed effects on the BRCA1, p16, and MEK/ERK pathways.

Experimental Protocols

General Experimental Procedures

The isolation and structure elucidation of this compound involved standard laboratory techniques for natural product chemistry. This included solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for purification. Spectroscopic analysis utilized 1D and 2D NMR techniques (e.g., ¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Plant Material

Bark and stem of Schleichera oleosa were collected, dried, and ground to a fine powder before extraction.

Extraction and Isolation

The powdered plant material was subjected to solvent extraction. The resulting crude extract was then partitioned and subjected to bioassay-guided fractionation. This process involves the sequential separation of the extract into fractions using various chromatographic techniques. At each stage, the fractions were tested for their cytotoxic activity to guide the selection of fractions for further purification. This compound was isolated as a pure compound from the active fractions.

In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of this compound and other fractions was assessed using standard cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay. These assays measure the metabolic activity or total protein content of cells, respectively, as an indicator of cell viability after exposure to the test compound.

Future Directions

The discovery of this compound opens several avenues for future research:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues for SAR studies.

-

Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluation of the antitumor activity of this compound in animal models is a crucial next step to determine its therapeutic potential.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatments.

Conclusion

This compound is a novel sterol from Schleichera oleosa with preliminary evidence of modest anticancer activity. While further research is required to fully understand its therapeutic potential and mechanism of action, its unique structure and biological activity make it an interesting lead compound for further investigation in the field of oncology drug discovery. The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

- 1. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

In-depth Technical Guide on the Isolation and Characterization of Schleicheol 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the isolation and characterization of Schleicheol 2, a natural product derived from the medicinal tree Schleichera oleosa. To date, no literature detailing the total chemical synthesis of this compound is publicly available. Therefore, this document focuses on the methods of its extraction from natural sources and its structural elucidation. The primary reference for the isolation of this compound, a 2000 study by Pettit et al. in the Journal of Natural Products, provides the foundation for this guide. While the full, detailed experimental data from this specific study is not publicly accessible, this guide synthesizes information from numerous related studies on compounds isolated from Schleichera oleosa to provide a comprehensive and representative methodology.

Introduction to this compound

This compound is a sterol, a class of organic molecules characterized by a specific four-ring steroid nucleus. It was first isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa, a plant with a history of use in traditional medicine.[1] The isolation of this compound and the related Schleicherastatins was guided by bioassays indicating their potential as cancer cell growth inhibitors.[1] Specifically, hydroxylation at the C-22 position in this series of sterols appears to be a key feature for this bioactivity.[1] Given its potential therapeutic properties, the effective isolation and thorough characterization of this compound are crucial for further research and development.

Isolation of this compound from Schleichera oleosa

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following protocol is a representative methodology based on techniques commonly used for isolating triterpenoids and sterols from Schleichera oleosa.[2]

Experimental Protocol: Isolation

2.1.1 Plant Material Collection and Preparation

-

Collection: The bark and stem of Schleichera oleosa are collected.

-

Preparation: The collected plant material is shade dried at room temperature and then mechanically ground into a coarse powder to increase the surface area for solvent extraction.

2.1.2 Solvent Extraction

-

The powdered plant material is subjected to exhaustive extraction, typically using methanol in a Soxhlet apparatus for approximately 72 hours.

-

The solvent is then removed under reduced pressure using a rotary evaporator, yielding a crude methanol extract as a gummy residue.

2.1.3 Fractionation

-

The crude methanol extract is then fractionated to separate compounds based on their polarity. A common method is Kupchan partitioning.

-

The crude extract is dissolved in an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. This yields n-hexane, dichloromethane, and ethyl acetate soluble fractions. This compound, being a sterol, is expected to be present in the less polar fractions (n-hexane and/or dichloromethane).

2.1.4 Chromatographic Purification

-

The fraction containing this compound (e.g., the dichloromethane-soluble fraction) is subjected to a series of chromatographic techniques for purification.

-

Column Chromatography (CC): The fraction is first separated on a silica gel column (60-120 mesh), eluting with a gradient of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Gel Permeation Chromatography (GPC): Fractions from the initial column chromatography that show the presence of the target compound may be further purified on a Sephadex LH-20 column, often with a solvent system like chloroform/methanol (1:1).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a methanol/water or acetonitrile/water mobile phase.

-

The following diagram illustrates the general workflow for the isolation process:

Characterization and Structure Elucidation

Once isolated, the structure of this compound is determined using a combination of spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Experimental Protocol: Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.

-

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including its stereochemistry. The structure of the related compound, Schleicherastatin 1, was confirmed by this method.[1]

The logical flow of the characterization process is depicted below:

Summary of Characterization Data

While the specific NMR and MS data for this compound from the primary literature are not publicly available, the table below summarizes the classes of compounds isolated from Schleichera oleosa and the typical characterization data expected for a sterol like this compound.

| Compound Class | Key Examples from S. oleosa | Typical ¹H NMR Data (ppm) | Typical ¹³C NMR Data (ppm) |

| Sterols | Schleicheol 1 & 2, Schleicherastatins 1-7, β-sitosterol, Stigmasterol | Methyls (C18, C19): δ 0.6 - 1.2 (sharp singlets)Olefinic Protons: δ 5.0 - 5.8Carbinol Proton (H-3): δ 3.5 - 4.5 (multiplet) | C-3 (with -OH): δ 70 - 75Olefinic Carbons: δ 120 - 150Quaternary Carbons: δ 35 - 50 |

| Triterpenoids | Lupeol, Betulinic Acid, Taraxerone, Tricadenic Acid A | Multiple Methyl Singlets: δ 0.7 - 1.3Exomethylene Protons (Lupeol): δ 4.5 - 4.7Carbinol Proton (H-3): δ 3.2 - 3.5 (multiplet) | C-3 (with -OH): δ 78 - 80Carboxyl Carbon (Betulinic Acid): δ ~180Olefinic Carbons (Lupeol): δ ~109 (CH₂) and ~150 (C) |

| Flavonoids | 5,7-dihydroxy-4′-methoxyflavone | Aromatic Protons: δ 6.0 - 8.0Methoxy Protons: δ ~3.8 (singlet) | Aromatic/Olefinic Carbons: δ 90 - 165Carbonyl Carbon: δ > 175 |

Conclusion

This compound represents a potentially valuable natural product from Schleichera oleosa. Although a total synthesis has not yet been reported, this guide outlines a robust and representative methodology for its isolation and characterization based on established phytochemical techniques. The successful application of these extraction, fractionation, and purification protocols, followed by rigorous spectroscopic analysis, is essential for obtaining pure this compound for further biological evaluation and potential therapeutic development. Future research into a scalable synthetic route would be a significant advancement in making this compound more accessible to the scientific community.

References

Technical Whitepaper: A Putative Mechanism of Action for Schleicheol 2

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Schleicheol 2 is not currently available. This document synthesizes information on the bioactivity of extracts from Schleichera oleosa and functionally related compounds to propose a putative mechanism of action for this compound. This proposed mechanism is hypothetical and requires direct experimental validation.

Introduction

This compound is a hydroxylated sterol isolated from the plant Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family.[1] This plant has a history of use in traditional medicine for various ailments.[2][3] Phytochemical analysis of Schleichera oleosa has identified numerous bioactive compounds, including triterpenoids, sterols, flavonoids, and tannins.[2][3] Among the isolated compounds are schleicheols 1 and 2, which have been noted for their borderline inhibitory effects against a panel of human tumor cell lines.[1] While research has been conducted on crude extracts of S. oleosa and other constituent compounds like betulinic acid and taraxerone, this compound itself remains largely uncharacterized.[4][5] This guide consolidates the available data on related compounds to construct a plausible, though speculative, mechanism of action for this compound, focusing on its potential as a cytotoxic agent.

Putative Cytotoxic Activity

Extracts from Schleichera oleosa have demonstrated cytotoxic effects across various cancer cell lines.[1][6][7] Notably, the seed extract exhibited an IC50 value of 140 µg/ml on MCF-7 breast cancer cells.[6] While direct quantitative data for this compound is sparse, its isolation alongside other cytotoxic compounds suggests it may contribute to the overall anticancer properties of the plant extracts. The presence of a hydroxyl group at the C-22 position in related sterols has been suggested as important for their cytotoxic activity.[1]

Table 1: Summary of Cytotoxic and Biological Activities of S. oleosa Extracts and Related Compounds

| Compound/Extract | Bioactivity/Assay | Cell Line(s) / Model | Key Findings |

| S. oleosa Seed Extract | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | IC50: 140 µg/ml.[6] |

| S. oleosa Root Extracts (Methanol) | Cytotoxicity (SRB Assay) | Colon, Lung, Liver, CNS, Neuroblastoma Cell Lines | Showed effective growth inhibition; highest inhibition (83%) against colon cell lines.[1][7] |

| Schleicheols 1 and 2 | Cytotoxicity | Mini-panel of human tumor cell lines | Demonstrated borderline inhibitory effect.[1] |

| Betulinic Acid (from S. oleosa) | Apoptosis Induction | HeLa (Cervical Cancer), Leukemia, Prostate, Ovarian | Induces apoptosis via the mitochondrial pathway.[4][8][9] |

| Taraxerone (from S. oleosa) | Anti-inflammatory, Anticancer | Macrophages, Various Cancer Cell Lines | Inhibits pro-inflammatory mediators and interferes with cell proliferation pathways.[5] |

| S. oleosa Methanolic Extract | Cyclooxygenase (COX) Inhibition | In vitro assay | Inhibition of COX-1 (69.25%) and COX-2 (62.17%).[2] |

Proposed Mechanism of Action: Induction of Mitochondrial Apoptosis

Based on the activities of structurally related triterpenoids like betulinic acid, which is also found in S. oleosa, a plausible putative mechanism for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4][9][10] This pathway is a central mechanism for many natural product-based anticancer agents and is often independent of the p53 tumor suppressor status, which is a common resistance factor in chemotherapy.[8]

The proposed cascade is as follows:

-

Induction of Oxidative Stress: this compound may increase the intracellular levels of Reactive Oxygen Species (ROS).[11] This surge in ROS acts as a critical signaling event that disrupts mitochondrial function.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated ROS levels can lead to a loss of mitochondrial membrane potential (MMP).[4][8] This destabilization results in the permeabilization of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: Following MOMP, key pro-apoptotic proteins such as Cytochrome c and Smac/DIABLO are released from the mitochondrial intermembrane space into the cytosol.[8][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway.[8]

-

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[9]

-

Cellular Dismantling: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to DNA fragmentation, chromatin condensation, and ultimately, cell death.[4]

This proposed mechanism is visually represented in the signaling pathway diagram below.

Caption: A putative signaling pathway for this compound-induced apoptosis.

Suggested Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action for this compound, a series of in-vitro experiments would be required. The following protocols are based on methodologies used to elucidate the mechanisms of betulinic acid and other cytotoxic natural products.

Cell Viability and Cytotoxicity Assay (MTT or SRB Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Measurement of Intracellular ROS

-

Objective: To quantify the generation of ROS following this compound treatment.

-

Methodology:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the oxidized product (DCF) using flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates higher ROS levels.[4]

-

Analysis of Mitochondrial Membrane Potential (MMP)

-

Objective: To assess the effect of this compound on mitochondrial integrity.

-

Methodology:

-

Treat cells with this compound as described above.

-

Stain the cells with a potentiometric dye such as JC-1 or TMRE for 20-30 minutes at 37°C.

-

Analyze the cells by flow cytometry. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[4]

-

A shift from red to green fluorescence indicates a loss of MMP.

-

Western Blot for Apoptosis-Related Proteins

-

Objective: To detect the release of Cytochrome c and the activation of caspases.

-

Methodology:

-

Treat cells with this compound for the desired time points.

-

Prepare cytosolic and mitochondrial protein fractions using a cell fractionation kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies against Cytochrome c, Cleaved Caspase-9, and Cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Caption: A suggested workflow for the experimental validation of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the phytochemical context of this compound provides a strong basis for proposing a putative mechanism of action centered on the induction of mitochondrial apoptosis. Its structural similarity to other bioactive triterpenoids from Schleichera oleosa, combined with the preliminary data on its cytotoxic potential, makes it a compound of interest for further oncological research.

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological evaluation.

-

In-vitro Validation: Performing the experiments outlined in this guide to confirm the proposed apoptotic mechanism across a broader panel of cancer cell lines.

-

In-vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

The validation of this putative mechanism would establish this compound as a promising lead compound for the development of novel anticancer therapeutics.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Elucidation of a Putative Triterpenoid Biosynthetic Pathway: A Technical Guide for Researchers

Disclaimer: As of late 2025, the specific biosynthetic pathway for Schleicheol 2 has not been elucidated in publicly available scientific literature. The information presented herein constitutes a hypothetical pathway for a C30H52O2 triterpenoid, based on established principles of triterpenoid biosynthesis, to serve as a technical guide for researchers in the field.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. While the biosynthetic pathway of this compound, a triterpenoid found in Helianthus tuberosus, remains uncharacterized, this guide outlines a putative pathway for a generic C30H52O2 triterpenoid. We will detail the core biosynthetic machinery, from central metabolism to the formation of a hypothetical C30H52O2 molecule, and provide insights into the experimental methodologies required for pathway elucidation. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel triterpenoids.

Part 1: The Universal Triterpenoid Precursor Pathway

The biosynthesis of all triterpenoids commences with the head-to-tail condensation of isoprene units, derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, to form the linear C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, the universal precursor for the cyclization into various triterpenoid scaffolds.

Experimental Protocols:

1. Identification and Cloning of Pathway Genes:

-

Methodology: Degenerate PCR using primers designed from conserved regions of known triterpenoid biosynthesis genes (e.g., squalene synthase, squalene epoxidase) can be used to isolate gene fragments from a cDNA library of Helianthus tuberosus. Full-length genes can then be obtained by RACE (Rapid Amplification of cDNA Ends).

-

Alternative: Genome or transcriptome sequencing followed by homology-based annotation is a more current and comprehensive approach.

2. Heterologous Expression and Enzyme Assays:

-

Methodology: The cloned genes are expressed in a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae. The recombinant enzymes are then purified and their activity is assayed. For example, squalene synthase activity can be measured by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Quantitative Data:

| Enzyme | Substrate(s) | Product(s) | Typical Km (µM) | Typical Vmax (nmol/mg/h) |

| Squalene Synthase (SQS) | Farnesyl Pyrophosphate (FPP) | Squalene | 1-10 | 50-200 |

| Squalene Epoxidase (SQE) | Squalene, O2, NADPH | 2,3-Oxidosqualene | 5-50 | 20-100 |

Note: The kinetic parameters presented are representative values from various plant species and would need to be experimentally determined for the specific enzymes involved in this compound biosynthesis.

Pathway Visualization:

Caption: The universal pathway for the synthesis of the triterpenoid precursor, 2,3-oxidosqualene.

Part 2: Hypothetical Cyclization and Tailoring Steps for a C30H52O2 Triterpenoid

The immense structural diversity of triterpenoids arises from the cyclization of 2,3-oxidosqualene by a class of enzymes known as oxidosqualene cyclases (OSCs), followed by a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s) and reductases.

For a hypothetical C30H52O2 triterpenoid, a plausible pathway would involve the cyclization of 2,3-oxidosqualene to a pentacyclic triterpene scaffold, followed by two hydroxylation events.

Experimental Protocols:

1. Identification of the Oxidosqualene Cyclase (OSC):

-

Methodology: A candidate OSC gene can be identified from the Helianthus tuberosus transcriptome by homology to known OSCs. The gene is then heterologously expressed in a yeast strain deficient in its native OSC (e.g., ERG7 mutant), and the resulting triterpenoid product is analyzed by GC-MS or NMR.

2. Identification of Tailoring Enzymes (e.g., P450s):

-

Methodology: Co-expression analysis of the identified OSC with candidate P450 genes in yeast or Nicotiana benthamiana can be used to identify the enzymes responsible for subsequent modifications. The conversion of the initial cyclization product to hydroxylated derivatives can be monitored by LC-MS.

Quantitative Data:

| Enzyme | Substrate | Product |

| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Pentacyclic Triterpene (e.g., Lupeol) |

| Cytochrome P450 Monooxygenase 1 (P450) | Pentacyclic Triterpene | Hydroxylated Triterpene |

| Cytochrome P450 Monooxygenase 2 (P450) | Hydroxylated Triterpene | Dihydroxylated Triterpene (C30H52O2) |

Note: The specific substrates and products are hypothetical and would need to be experimentally validated.

Pathway Visualization:

Caption: A hypothetical pathway for the formation of a C30H52O2 triterpenoid from 2,3-oxidosqualene.

Conclusion

The elucidation of a novel biosynthetic pathway is a complex endeavor that requires a multidisciplinary approach, combining molecular biology, biochemistry, and analytical chemistry. While the specific pathway to this compound remains to be discovered, the general principles and experimental strategies outlined in this guide provide a robust framework for its future elucidation. The identification and characterization of the enzymes involved in this compound biosynthesis will not only advance our understanding of plant specialized metabolism but may also provide new tools for the biotechnological production of this and other valuable triterpenoids.

An In-depth Technical Guide to the Solubility and Stability Profile of Schleicheol 2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of Schleicheol 2 is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical sciences for determining these critical parameters. The included data tables and figures are illustrative examples based on compounds with similar physicochemical properties and should not be considered as experimentally verified values for this compound.

Introduction

This compound is a naturally derived compound with potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for all stages of drug development, from formulation design to ensuring efficacy and safety in clinical use. This technical guide outlines the essential methodologies for characterizing the solubility and stability profile of this compound, providing a roadmap for researchers and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂O₂ | [1][2] |

| Molecular Weight | ~444.7 g/mol | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 82 - 88 °C | [1] |

| XLogP3 | 8.8 | [1] |

XLogP3 is a computed value for the octanol-water partition coefficient, suggesting that this compound is a highly lipophilic and poorly water-soluble compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and formulation possibilities. Given its high lipophilicity, this compound is expected to have poor aqueous solubility.

Illustrative Aqueous Solubility

The following table presents hypothetical aqueous solubility data for this compound at different pH values.

| pH | Temperature (°C) | Solubility (µg/mL) |

| 2.0 (0.01 N HCl) | 25 | < 1 |

| 4.5 (Acetate Buffer) | 25 | < 1 |

| 6.8 (Phosphate Buffer) | 25 | < 1 |

| 7.4 (Phosphate Buffered Saline) | 25 | < 1 |

| 2.0 (0.01 N HCl) | 37 | < 1 |

| 4.5 (Acetate Buffer) | 37 | < 1 |

| 6.8 (Phosphate Buffer) | 37 | < 1 |

| 7.4 (Phosphate Buffered Saline) | 37 | < 1 |

Illustrative Solubility in Organic Solvents and Surfactant Systems

To overcome poor aqueous solubility, various organic solvents and surfactant-based systems are often employed in formulation development.

| Solvent/System | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | > 50 |

| Methanol | 25 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Propylene Glycol | 25 | 10 - 20 |

| Polyethylene Glycol 400 (PEG 400) | 25 | 20 - 30 |

| 1% Tween® 80 in Water | 25 | 1 - 5 |

| 5% Solutol® HS 15 in Water | 25 | 5 - 10 |

Experimental Protocol for Solubility Determination

A standardized shake-flask method is typically used to determine equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (crystalline solid)

-

Selected solvents and buffer systems

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility, taking into account the dilution factor.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are typically conducted under various environmental conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation pathways and to develop and validate stability-indicating analytical methods.

Illustrative Forced Degradation Results for this compound:

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | Significant degradation observed |

| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | Rapid and extensive degradation |

| Oxidation | 3% H₂O₂ at room temperature for 24h | Moderate degradation |

| Thermal | 80 °C for 48h (solid state) | Minor degradation |

| Photostability | ICH Q1B conditions (solid state) | Noticeable degradation under UV light |

ICH Stability Studies

Long-term and accelerated stability studies are conducted on the drug substance in its proposed container closure system to establish a re-test period or shelf life.

Illustrative ICH Stability Data for this compound (Solid State):

| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |

| 25 °C / 60% RH | 0 months | 99.8 | 0.2 |

| 3 months | 99.7 | 0.3 | |

| 6 months | 99.5 | 0.5 | |

| 12 months | 99.2 | 0.8 | |

| 40 °C / 75% RH | 0 months | 99.8 | 0.2 |

| 3 months | 98.5 | 1.5 | |

| 6 months | 97.2 | 2.8 |

Experimental Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions and ICH-recommended storage conditions.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Environmental chambers for controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method

Methodology for Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid or base at a specified temperature for a defined period. Neutralize the samples before analysis.

-

Oxidation: Treat a solution of this compound with an oxidizing agent at room temperature or elevated temperature.

-

Thermal Degradation: Expose solid this compound to high temperatures.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze all stressed samples by a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Methodology for ICH Stability Studies:

-

Package this compound in the proposed container closure system.

-

Place the samples in environmental chambers set to the desired long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant parameters.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Forced Degradation Study Design

Caption: Logical flow of a forced degradation study for this compound.

References

In-Depth Technical Guide: Theoretical Studies on Schleicheol 2 Molecular Interactions

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of Schleicheol 2 Molecular Interactions and a Framework for Future Research

Executive Summary

This technical guide addresses the current landscape of theoretical and computational studies on this compound, a molecule of potential interest in drug development. Initial investigations reveal a significant gap in the publicly available scientific literature regarding the specific molecular interactions of this compound. This document outlines a proposed strategic framework for initiating theoretical studies, leveraging computational chemistry and molecular modeling techniques. This framework is designed to elucidate potential binding targets, mechanisms of action, and to guide future experimental validation. While direct experimental data on this compound is not available, this guide draws parallels from its structural analog, Schleicheol 1, which has demonstrated antitumor properties, to inform the proposed research strategy.

Introduction

This compound represents a promising, yet uncharacterized, small molecule. The absence of empirical data necessitates a robust theoretical approach to predict its bioactivity and guide efficient drug discovery pipelines. Computational methods offer a powerful, resource-effective means to generate initial hypotheses about a molecule's pharmacodynamics and pharmacokinetics. This guide provides a detailed roadmap for conducting such theoretical studies, from initial in silico screening to complex molecular dynamics simulations.

Proposed Theoretical Research Framework for this compound

Given the lack of existing data, a multi-pronged computational approach is recommended. This framework is designed to systematically explore the potential molecular interactions of this compound.

Homology Modeling and Target Identification

The initial step involves identifying potential protein targets for this compound. This can be achieved through a combination of ligand-based and structure-based virtual screening.

-

Ligand-Based Screening: Leveraging the known antitumor activity of Schleicheol 1[1], its chemical structure can be used as a query to screen databases of known bioactive molecules. This can identify compounds with similar structures and known protein targets, which can then be investigated as potential targets for this compound.

-

Structure-Based Screening (Reverse Docking): A 3D model of this compound can be docked against a library of protein structures with known binding sites. This "reverse docking" approach can identify proteins that are predicted to bind to this compound with high affinity.

The workflow for this initial phase is depicted below:

Molecular Docking and Binding Affinity Prediction

Once a list of potential protein targets is generated, molecular docking simulations should be performed to predict the binding mode and estimate the binding affinity of this compound to each target.

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of this compound within the binding site of the target protein.

-

Scoring and Analysis: The docking program will score the different poses based on a scoring function that estimates the binding free energy. The top-ranked poses represent the most likely binding modes. These poses should be visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

The predicted binding affinities (e.g., in kcal/mol) for different targets can be summarized in a table for comparison.

| Potential Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Target A (e.g., Kinase) | - | Hydrogen bonds with residues X, Y; Hydrophobic interactions with residue Z |

| Target B (e.g., Protease) | - | Electrostatic interactions with residue A; Pi-stacking with residue B |

| Target C (e.g., Receptor) | - | Multiple van der Waals contacts |

| Note: This table is a template. Data will be populated upon execution of the proposed studies. |

Molecular Dynamics Simulations

To further investigate the stability of the predicted protein-ligand complexes and to understand the dynamic nature of the interactions, molecular dynamics (MD) simulations are crucial.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving constant volume (NVT) and then constant pressure (NPT) ensembles, to bring the system to the desired temperature and pressure.

-

Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) is run to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

The logical flow of the computational investigation is illustrated in the following diagram:

References

initial biological activity screening of Schleicheol 2

An In-depth Technical Guide on the Initial Biological Activity Screening of Schleicheol 2

Introduction

This compound is a sterol compound that has been isolated from the medicinal plant Schleichera oleosa (Lour.) Oken, a member of the Sapindaceae family.[1][2] This plant, commonly known as the Kusum tree, is widely used in traditional medicine across South and Southeast Asia for treating various ailments, including skin diseases, inflammation, ulcers, and malaria.[1][3][4] The plant is a rich source of phytochemicals, including triterpenoids, sterols, flavonoids, and phenolic compounds.[1][2][3] Among the isolated compounds are schleicherastatins 1-7 and schleicheols 1 and 2.[1][2]

While various extracts of Schleichera oleosa have undergone preliminary biological screening, specific experimental data on the biological activities of this compound are very limited in the currently available literature. This guide summarizes the existing in-silico data for this compound and provides a comprehensive overview of the biological activities of extracts and other compounds from Schleichera oleosa to offer a contextual framework for future research on this compound.

In-Silico Biological Activity Screening of this compound

To date, the primary screening of this compound's biological activity has been computational. An in-silico molecular docking study was performed to investigate its potential as an anti-hyperlipidemic agent by targeting the HMG-CoA reductase enzyme.[5][6]

Anti-Hyperlipidemic Activity: HMG-CoA Reductase Docking

The study evaluated the binding affinity of this compound to the active site of HMG-CoA reductase. The docking score, which indicates the binding affinity, was calculated.[5] The results suggested that this compound interacts with key amino acid residues (GLU559 and ASN755) in the active site of the enzyme. This interaction suggests a potential inhibitory effect on HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis.

Biological Activity Screening of Schleichera oleosa Extracts and Related Phytochemicals

Given the limited data on this compound, this section details the documented biological activities of various extracts from Schleichera oleosa and other isolated compounds. These findings provide a basis for prioritizing future experimental screening of this compound. The plant has been reported to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

Antioxidant Activity

Extracts from the fruit (peel, juice, and seed) and roots of S. oleosa have demonstrated significant antioxidant activity.[7][8] The antioxidant capacity is attributed to the presence of phenolic compounds, flavonoids, carotenoids, and ascorbic acid.[7][9]

Anti-inflammatory Activity

The alcoholic extract of the stem bark and the methanolic extract of the seeds of S. oleosa have shown anti-inflammatory properties.[3][10][11][12] The anti-inflammatory mechanism is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][13]

Cytotoxic Activity

Various extracts of S. oleosa have been evaluated for their cytotoxic effects against several human cancer cell lines. The root extracts (methanol, ethyl acetate, and water) were found to inhibit the growth of colon, lung, liver, and CNS cancer cell lines.[1][2][8] The bark extracts also exhibited cytotoxic properties.[2] Related sterols isolated from the plant, known as schleicherastatins, have shown potent cancer cell growth inhibitory activity.[2][14]

Antimicrobial Activity

Triterpenoids isolated from the methanol extract of the outer bark of S. oleosa, namely taraxerone and tricadenic acid A, have been studied for their antimicrobial activity against various bacterial and fungal species.[15] Additionally, the seed oil is traditionally used for skin infections, and extracts have shown activity against uropathogenic bacteria.[3][4][15]

Data Presentation

The following tables summarize the available quantitative data from the biological activity screening of Schleichera oleosa extracts.

Table 1: Antioxidant Activity of Schleichera oleosa Fruit Extracts

| Extract Source | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |

|---|---|---|---|---|

| Peel | 9.91 | 9.18 | High | High |

| Juice | 4.06 | 2.19 | Moderate | Moderate |

| Seed | - | - | Low | Low |

Data adapted from studies on ethanolic extracts of the fruit parts.[7][9]

Table 2: Anti-inflammatory Activity of Schleichera oleosa Extracts

| Extract Source | Model | Dose | Inhibition (%) |

|---|---|---|---|

| Stem Bark (Alcoholic) | Carrageenan-induced paw edema | 200 mg/kg | Significant |

| Stem Bark (Alcoholic) | Carrageenan-induced paw edema | 400 mg/kg | Promising |

| Stem Bark (Alcoholic) | TPA-induced ear edema | 400 mg/kg | Significant |

| Seed (Methanolic) | Bovine serum albumin denaturation | - | 81.68 ± 0.45 |

Data adapted from various studies.[3][10][11][12]

Table 3: Cytotoxic Activity of Schleichera oleosa Root Extracts

| Cell Line | Extract | IC50 (µg/mL) |

|---|---|---|

| Colon (502713) | Methanolic | < 10 |

| Colon (SW-620) | Aqueous | < 10 |

| Lung (A-549) | Methanolic | 35.1 |

| CNS (SK-NS-H) | Ethyl Acetate | 29.3 |

| Liver (HEP-2) | Aqueous | 32.7 |

Data adapted from an in-vitro study using the SRB assay.[1][2][8]

Experimental Protocols

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The ability of the extract to scavenge this radical is determined by the decrease in absorbance at a specific wavelength.[7]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, leading to the formation of an intense blue color.[7]

Anti-inflammatory Activity Assays

-

Carrageenan-Induced Paw Edema in Rats: This is an in-vivo model where inflammation is induced by injecting carrageenan into the rat's paw. The anti-inflammatory effect of the extract is determined by measuring the reduction in paw volume over time compared to a control group.[3][16]

-

Bovine Serum Albumin (BSA) Denaturation Assay: This is an in-vitro method where the ability of the extract to inhibit the heat-induced denaturation of BSA is measured. Protein denaturation is a hallmark of inflammation.[10][11][12]

Cytotoxic Activity Assay

-

Sulphorhodamine B (SRB) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is used to assess the in-vitro cytotoxicity of compounds against cancer cell lines.[8]

Antimicrobial Activity Assay

-

Disk Diffusion Method: This method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with a specific microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.[15]

Mandatory Visualizations

Caption: General workflow for screening natural products.

Caption: Inhibition of the COX pathway by S. oleosa extracts.

Caption: Molecular docking of a ligand to a protein target.

Conclusion and Future Directions

The initial biological screening of this compound is still in its nascent stages, with current knowledge limited to an in-silico study suggesting potential anti-hyperlipidemic activity via HMG-CoA reductase inhibition.[5][6] However, the broader biological activities documented for extracts of Schleichera oleosa and its other constituent compounds, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects, provide a strong rationale for the comprehensive experimental evaluation of this compound.[3][4]

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for in-vitro and in-vivo studies.

-

In-vitro Screening: Experimentally validating the predicted HMG-CoA reductase inhibitory activity and screening for antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities using the protocols outlined in this guide.

-

In-vivo Studies: If promising in-vitro activity is observed, proceeding to animal models to evaluate efficacy and safety.

-

Mechanism of Action: Elucidating the specific molecular pathways through which this compound exerts its biological effects.

Such studies are crucial for determining the therapeutic potential of this compound and could lead to the development of new drug candidates from this traditional medicinal plant.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Schleichera oleosa Seed Extract Reduced the Proliferation of Breast Cancer by Regulating the BRCA1 and p16 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. asianjpr.com [asianjpr.com]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Triterpenoids from Schleichera oleosa of Darjeeling Foothills and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalresearchonline.net [globalresearchonline.net]

Phylogenetic Analysis of Schleicheol 2 Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites from microbial sources represent a cornerstone of drug discovery, yielding a vast array of bioactive compounds. The identification and characterization of novel molecules, such as the hypothetical triterpenoid Schleicheol 2, necessitates a deep understanding of the producing organisms' evolutionary relationships. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the phylogenetic analysis of organisms that produce novel secondary metabolites. It offers detailed experimental protocols, structured data presentation formats, and visual workflows to aid researchers in this critical area of natural product research. While specific data on this compound producers is not yet publicly available, this document establishes a robust framework for such an investigation, primarily drawing on established methods for the analysis of prolific secondary metabolite producers like Actinobacteria.

Introduction

The discovery of novel secondary metabolites with therapeutic potential is a primary objective in drug development. This compound, a complex triterpenoid, represents a promising scaffold for new pharmaceuticals. Understanding the phylogenetic placement of the organisms that synthesize this molecule is paramount for several reasons. It can provide insights into the novelty of the producing strain, facilitate the discovery of related compounds from similar organisms, and offer clues about the horizontal gene transfer of biosynthetic gene clusters.[1][2]

This guide outlines the critical steps for conducting a thorough phylogenetic analysis of a putative this compound-producing organism, from initial isolation to the construction and interpretation of phylogenetic trees. The methodologies described are broadly applicable to the study of any novel secondary metabolite producer.

Methodologies for Phylogenetic Analysis

A robust phylogenetic analysis relies on a combination of molecular and computational techniques. The general workflow involves isolation of the organism, extraction of its genetic material, amplification and sequencing of phylogenetically informative genes, and subsequent computational analysis to infer evolutionary relationships.

Isolation and Cultivation of the Producing Organism

The initial step involves the isolation of the this compound-producing organism from its natural environment, such as soil or marine sediments.[3] Standard microbiological techniques, including serial dilution and plating on selective media, are employed. Cultivation conditions (e.g., temperature, pH, aeration) should be optimized to ensure sufficient biomass for subsequent molecular analyses.

Experimental Protocols

High-quality genomic DNA is a prerequisite for successful PCR amplification. The following protocol is a common method for DNA extraction from filamentous bacteria like Actinobacteria.[4]

Protocol: Phenol-Chloroform DNA Extraction

-

Cell Lysis: Harvest approximately 100 mg of bacterial cells from a liquid culture by centrifugation. Resuspend the pellet in 500 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) containing 10 mg/mL lysozyme. Incubate at 37°C for 1 hour.

-

Protein Digestion: Add 50 µL of 10% SDS and 5 µL of Proteinase K (20 mg/mL). Mix gently and incubate at 55°C for 2 hours.

-

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1). Mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes.

-

DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix gently to precipitate the DNA.

-

Washing and Resuspension: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Wash the pellet with 70% ethanol. Air dry the pellet and resuspend in 50 µL of nuclease-free water.

The 16S ribosomal RNA (rRNA) gene is a highly conserved molecular marker widely used in bacterial phylogenetics due to its slow rate of evolution.[5][6]

Protocol: 16S rRNA Gene PCR

-

Reaction Setup: Prepare a 50 µL PCR reaction mixture containing:

-

5 µL of 10x PCR Buffer

-

1 µL of 10 mM dNTP mix

-

1 µL of Forward Primer (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3') (10 µM)

-

1 µL of Reverse Primer (e.g., 1492R: 5'-GGTTACCTTGTTACGACTT-3') (10 µM)

-

1 µL of template DNA (approx. 50 ng)

-

0.5 µL of Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to 50 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute 30 seconds

-

-

Final Extension: 72°C for 10 minutes

-

-

Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size (approximately 1500 bp).

The amplified 16S rRNA gene product should be purified and sequenced using Sanger sequencing. Both forward and reverse primers should be used for sequencing to ensure high-quality data for the entire gene. The resulting forward and reverse sequences are then assembled and edited using bioinformatics software to generate a consensus sequence.

Computational Phylogenetic Analysis

Once high-quality 16S rRNA gene sequences are obtained, computational methods are used to infer phylogenetic relationships.

Workflow for Computational Phylogenetic Analysis

Caption: A generalized workflow for computational phylogenetic analysis.

The 16S rRNA gene sequence of the this compound-producing organism is aligned with sequences from related taxa obtained from public databases like GenBank. Multiple sequence alignment programs such as MUSCLE or ClustalW are used for this purpose.

Several algorithms can be used to construct phylogenetic trees. Common methods include:

-

Neighbor-Joining (NJ): A distance-based method that is computationally fast.[7]

-

Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a particular tree and a model of evolution.[8]

-

Bayesian Inference (BI): A statistical method that uses a model of evolution to calculate the posterior probability of a tree.[8]

The choice of method depends on the dataset size and the desired statistical rigor. For robust analysis, it is recommended to use at least two different methods and compare the resulting tree topologies.[8]

Data Presentation and Interpretation

Quantitative data from phylogenetic analyses should be presented in a clear and structured manner to facilitate comparison and interpretation.

Tabular Data

Table 1: 16S rRNA Gene Sequence Similarities

| Organism | Closest Known Relative | GenBank Accession No. | 16S rRNA Similarity (%) |

| This compound Producer | Streptomyces sp. strain X | ABC12345 | 98.5 |

| Nocardia sp. strain Y | DEF67890 | 97.2 | |

| Micromonospora sp. strain Z | GHI11213 | 96.8 |

Table 2: DNA-DNA Hybridization Data for Novel Species Confirmation

| This compound Producer | Streptomyces sp. strain X | |

| This compound Producer | 100% | 55% |

| Streptomyces sp. strain X | 52% | 100% |

Note: A DNA-DNA relatedness value below 70% is generally considered to indicate a different species.[9]

Phylogenetic Tree Visualization

The phylogenetic tree is the primary visual output of the analysis. It graphically represents the evolutionary relationships between the organism of interest and its relatives.

Hypothetical Phylogenetic Tree

Caption: A hypothetical neighbor-joining tree based on 16S rRNA gene sequences.

This compound Biosynthesis and Phylogenetic Correlation

While the specific biosynthetic pathway for this compound is yet to be elucidated, it is likely synthesized via a complex pathway involving multiple enzymes, potentially encoded by a biosynthetic gene cluster (BGC).[10] Triterpenoids are derived from the isoprenoid pathway, with the cyclization of 2,3-oxidosqualene being a key step.[11]

Generalized Triterpenoid Biosynthesis Pathway

Caption: A generalized pathway for the biosynthesis of triterpenoids like this compound.

Phylogenetic analysis can help predict the presence of BGCs for secondary metabolites. Organisms that are closely related often share similar BGCs and produce structurally related compounds.[1][2] Therefore, identifying the phylogenetic neighbors of the this compound producer can guide the search for novel analogs of this compound in other species.

Conclusion

The phylogenetic analysis of a novel secondary metabolite-producing organism, such as a producer of this compound, is a critical component of modern drug discovery. The methodologies outlined in this guide provide a comprehensive framework for researchers to accurately determine the evolutionary context of their organism of interest. This information is invaluable for novelty assessment, targeted screening for related compounds, and understanding the distribution of biosynthetic pathways in nature. As more novel bioactive compounds are discovered, robust phylogenetic analysis will continue to be an indispensable tool for the scientific and drug development communities.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploration of Secondary Metabolite Production Potential in Actinobacteria Isolated From Kandelia candel Mangrove Plant [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Phylogenetic trees of closely related bacterial species and subspecies based on frequencies of short nucleotide sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phylogenetic Analysis of Salmonella, Shigella, and Escherichia coli Strains on the Basis of the gyrB Gene Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phylogenetic Analysis of Bacterial Communities in Mesophilic and Thermophilic Bioreactors Treating Pharmaceutical Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and characterization of novel S-equol-producing bacteria from brines of stinky tofu, a traditional fermented soy food in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Schleicheol 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schleicheol 2 is a naturally occurring phytosterol that has been isolated from a variety of plant sources, including Schleichera oleosa, rice bran, and mulberry fruits.[1][2][3] As a member of the sterol class of compounds, its biological activities are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the available in vitro toxicological data for this compound and structurally related compounds. The information presented herein is intended to support researchers and drug development professionals in evaluating the safety profile of this compound.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of compounds structurally related to this compound. It is important to note that direct cytotoxic data for this compound is limited; however, the data for analogous compounds provide valuable insights into its potential biological activity.

Table 1: Cytotoxicity of Steroids from Sinularia conferta (Structurally similar to this compound) [4]

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 10 | A-549 (Lung Carcinoma) | 3.64 ± 0.18 |

| HeLa (Cervical Adenocarcinoma) | 19.34 ± 0.42 | |

| PANC-1 (Pancreatic Carcinoma) | 1.78 ± 0.69 |

Note: The study on Sinularia conferta identified several cytotoxic steroids, with compound 10 showing significant activity. The structural similarities between these compounds and this compound suggest that it may also possess cytotoxic properties.

Table 2: Cytotoxicity of this compound in RAW 264.7 Macrophages [2]

| Compound | Cell Line | Concentration | Cell Viability |

| This compound | RAW 264.7 | Not specified | Not cytotoxic |

Genotoxicity Profile

An in vitro Comet assay was performed on extracts of Thanaka, which contains this compound. The results indicated that the extracts did not exhibit genotoxicity.[5][6]

Table 3: Genotoxicity Assessment of Thanaka Extracts Containing this compound [5][6]

| Assay | Cell Line | Test Substance | Result |

| Comet Assay | A-375 | Thanaka Extracts | No genotoxicity observed |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the toxicological assessment of this compound and related compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells (e.g., A-549, HeLa, PANC-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or test compound) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Comet Assay for Genotoxicity

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Protocol:

-

Cell Preparation: Treat cells (e.g., A-375) with this compound at non-cytotoxic concentrations for a specified period. Hydrogen peroxide is typically used as a positive control.

-

Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) at 4°C to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets under a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Visualization of Workflows and Pathways

Experimental Workflows

References

- 1. media.neliti.com [media.neliti.com]

- 2. Bioactive Phytochemicals from Mulberry: Potential Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Schleicheol 2 from Schleichera oleosa

Audience: Researchers, scientists, and drug development professionals.